N-[4-(4-bromophenoxy)phenyl]-2,5-dichlorobenzenesulfonamide
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Overview
Description
N-[4-(4-bromophenoxy)phenyl]-2,5-dichlorobenzenesulfonamide is an organic compound that features a complex structure with bromine, chlorine, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenoxy)phenyl]-2,5-dichlorobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromophenol with 4-chloronitrobenzene to form 4-(4-bromophenoxy)nitrobenzene. This intermediate is then reduced to 4-(4-bromophenoxy)aniline. The final step involves the sulfonation of 4-(4-bromophenoxy)aniline with 2,5-dichlorobenzenesulfonyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenoxy)phenyl]-2,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[4-(4-bromophenoxy)phenyl]-2,5-dichlorobenzenesulfonamide has several scientific research applications:
Medicinal chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological research: It is used in studies to understand its interactions with biological molecules and pathways.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenoxy)phenyl]-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or proteins. In anticancer research, it could interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-bromophenoxy)phenyl]-2-nitrobenzamide
- N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide
Uniqueness
N-[4-(4-bromophenoxy)phenyl]-2,5-dichlorobenzenesulfonamide is unique due to its combination of bromine, chlorine, and sulfonamide groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack one or more of these functional groups.
Properties
Molecular Formula |
C18H12BrCl2NO3S |
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Molecular Weight |
473.2 g/mol |
IUPAC Name |
N-[4-(4-bromophenoxy)phenyl]-2,5-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C18H12BrCl2NO3S/c19-12-1-6-15(7-2-12)25-16-8-4-14(5-9-16)22-26(23,24)18-11-13(20)3-10-17(18)21/h1-11,22H |
InChI Key |
VRRRXXGZUPTCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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